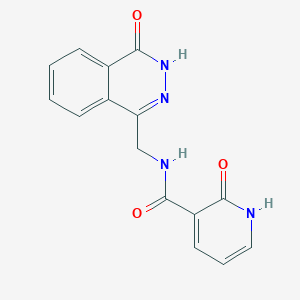

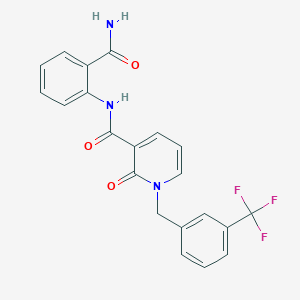

N-(2-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms in the trifluoromethyl group could affect the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen

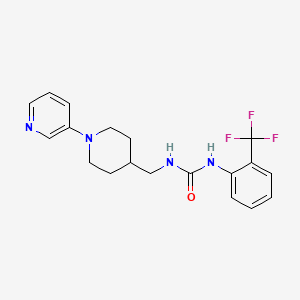

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of new chemical entities, including thiourea derivatives, showing significant antimicrobial and antibiofilm properties against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings underline the potential of N-(2-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide derivatives in developing novel antimicrobial agents with specific mechanisms of action against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

Drug Discovery and Development

The compound has been identified as a core structure in the discovery of selective inhibitors for the Met kinase superfamily, demonstrating its utility in targeted cancer therapy. This research underscores the compound's versatility in medicinal chemistry, particularly in the design of molecules with improved enzyme potency, aqueous solubility, and kinase selectivity, leading to the advancement of compounds into clinical trials for cancer treatment (Schroeder et al., 2009).

Molecular Docking Studies

Molecular docking studies have been employed to investigate the interaction of this compound derivatives with various biological targets. These studies provide insights into the compound's potential as a fibroblast growth factor 1 inhibitor, highlighting its relevance in the development of anticancer agents by confirming their interaction with crucial biological targets (Misra, Ravichandiran, & Vijey Aanandhi M, 2017).

Heterogeneous Catalysis

The compound's derivatives have also been explored for their application in heterogeneous catalysis, such as in the Knoevenagel condensation process. This research opens new avenues for the use of these compounds in chemical synthesis, particularly in the development of efficient catalysts for organic transformations (Li et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-carbamoylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3/c22-21(23,24)14-6-3-5-13(11-14)12-27-10-4-8-16(20(27)30)19(29)26-17-9-2-1-7-15(17)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGUUEVHRPBWBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2580487.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)

![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)